molecular formula C9H12N2O3S B3009368 Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate CAS No. 2090442-83-2

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B3009368
CAS No.: 2090442-83-2
M. Wt: 228.27
InChI Key: DORZLOFGROLDBM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, an oxolane ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an oxolane derivative in the presence of a suitable esterifying agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxolane ring, converting it into a more saturated form.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of saturated oxolane derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group and thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities.

Comparison with Similar Compounds

  • Methyl 2-amino-4-(oxolan-2-yl)butanoate
  • Methyl 2-amino-4-(oxolan-2-yl)pentanoate
  • Methyl 2-amino-4-(oxolan-2-yl)hexanoate

Uniqueness: Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate is unique due to the presence of both the thiazole and oxolane rings, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H12N2O3SC_9H_{12}N_2O_3S with a molecular weight of 228.27 g/mol. The compound features a thiazole ring, an oxolane ring, and an amino group, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole ring and amino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction may inhibit certain enzymes or receptors, leading to observed biological effects .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • In Vitro Studies : The compound has shown promising results against various bacterial strains. For instance, it exhibited significant inhibition against Mycobacterium tuberculosis with a percentage inhibition of up to 92% at certain concentrations .
  • Comparison with Other Compounds : When compared to other thiazole derivatives, this compound demonstrated superior antimicrobial activity, making it a potential candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : Research indicates that the compound can inhibit cancer cell proliferation in various lines including breast (MCF-7), colorectal (HCT116), and liver (HepG2) cancer cells. IC50 values ranged from 3.19 to 8.21 μM across different cell lines .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization which is crucial for cancer cell division . This mechanism highlights its potential as a tubulin inhibitor in cancer therapy.

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of thiazole derivatives found that this compound exhibited significant antitubercular activity. The compound was tested against Mycobacterium tuberculosis strain H37Rv and showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL, indicating its potential as an effective treatment option for tuberculosis .

Case Study 2: Anticancer Efficacy

In another research effort, derivatives similar to this compound were synthesized and tested for their anticancer activities. The results revealed that compounds with similar scaffolds displayed significant cytotoxicity against various cancer cell lines with IC50 values significantly lower than those observed for standard chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.25 µg/mL3.19 - 8.21 µM
Thiazole Derivative A0.5 µg/mL>10 µM
Thiazole Derivative B>100 µg/mL5 - 15 µM

Properties

IUPAC Name

methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-13-8(12)7-6(11-9(10)15-7)5-3-2-4-14-5/h5H,2-4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORZLOFGROLDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090442-83-2
Record name methyl 2-amino-4-(oxolan-2-yl)-1,3-thiazole-5-carboxylate
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